molecular formula C9H14O4 B195815 1-Carboxycyclohexaneacetic Acid CAS No. 67950-95-2

1-Carboxycyclohexaneacetic Acid

Cat. No.: B195815
CAS No.: 67950-95-2
M. Wt: 186.20 g/mol
InChI Key: SDAXMMUAZRUWNL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 1-Carboxycyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Properties

1-Carboxycyclohexaneacetic acid is recognized for its role in biochemical reactions, particularly as a potential impurity in gabapentin formulations. It interacts with various enzymes and influences cellular processes, including cell signaling pathways and gene expression through its interaction with serotonin receptors, specifically the 5-HT2A subtype.

Stability and Dosage Effects
In laboratory settings, the compound has demonstrated stability over extended periods when stored at -20°C, with a shelf life of up to four years. Studies on dosage effects in animal models indicate that higher doses can lead to toxicity, while lower doses may be non-toxic.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Hydrolysis of 1-Cyanocyclohexylacetonitrile : This method utilizes nitrilase enzymes to convert nitriles into carboxylic acids effectively.
  • Industrial Production : In industrial settings, recombinant Escherichia coli expressing nitrilase enzymes is employed to optimize the production process for high substrate concentrations.

Scientific Research Applications

This compound has several significant applications across different fields:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biology

  • Biological Interactions : It is studied for its potential interactions with biological systems, particularly its role in enzyme activity and protein stabilization .

Medicine

  • Precursor for Gabapentin : The compound is notably used as a precursor in the synthesis of gabapentin, an antiepileptic drug. This application highlights its importance in pharmaceutical chemistry .

Industry

  • Production of Chelating Agents and Surfactants : It is also utilized in the production of metal ion chelating agents and surfactants, showcasing its versatility in industrial applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Gabapentin Synthesis : Research has documented the use of this compound as an impurity in gabapentin formulations, emphasizing the need for careful monitoring during pharmaceutical production to ensure drug purity and efficacy .
  • Microbial Metabolism Studies : A study involving Alcaligenes strain W1 demonstrated the metabolism of cyclohexane carboxylic acids by microorganisms, indicating potential biotechnological applications for bioremediation or bioengineering processes .

Summary Table of Applications

Application AreaSpecific Use
ChemistryIntermediate for organic synthesis
BiologyStudy of enzyme interactions
MedicinePrecursor for gabapentin
IndustryProduction of chelating agents and surfactants

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .

Biological Activity

1-Carboxycyclohexaneacetic acid (CCHA) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and implications for research and industry.

This compound has the molecular formula C9H14O4C_9H_{14}O_4 and is classified as a carboxylic acid. Its structure features a cyclohexane ring with two carboxyl functional groups, which significantly influence its reactivity and biological interactions. The compound can be synthesized through the hydrolysis of 1-cyanocyclohexylacetonitrile using nitrilase enzymes, which is a method often employed in industrial settings for high-yield production .

Cellular Effects

CCHA has been shown to impact various cellular processes, particularly through its interaction with serotonin receptors. Specifically, it binds to the 5-HT2A subtype, influencing cell signaling pathways and gene expression . This interaction suggests that CCHA may play a role in modulating neurotransmitter systems, which could have implications for neurological disorders.

Metabolic Pathways

The compound is involved in metabolic pathways such as the hydrolysis of nitriles by nitrilase enzymes. This pathway highlights its potential as a metabolic intermediate in various biochemical reactions .

Dosage Effects and Toxicity

Research indicates that the biological effects of CCHA are dose-dependent. In animal models, higher doses have been associated with toxic or adverse effects, while lower doses may not exhibit significant toxicity . This finding emphasizes the need for careful dosage considerations in potential therapeutic applications.

CCHA's mechanism of action involves binding interactions with specific molecular targets. Its role as a precursor in the synthesis of gabapentin, an antiepileptic drug, underscores its importance in medicinal chemistry . The compound undergoes further chemical transformations to produce active pharmaceutical ingredients.

Research Applications

CCHA has several applications across different fields:

  • Chemistry : It serves as an intermediate in the synthesis of various organic compounds.
  • Biology : The compound is studied for its potential interactions with enzymes and cellular systems.
  • Medicine : As a precursor in gabapentin synthesis, it holds promise for treating epilepsy and neuropathic pain.
  • Industry : CCHA is utilized in producing metal ion chelating agents and surfactants .

Comparison with Similar Compounds

CompoundStructure TypeKey SimilaritiesUnique Features
This compoundCarboxylic AcidContains cyclohexane ringDual carboxylic acid groups
GabapentinAmino Acid DerivativeRelated to CCHA in synthesisUsed primarily for neurological disorders
Cyclohexanecarboxylic AcidCarboxylic AcidShares cyclohexane structureDifferent functional groups

Animal Studies

In vivo studies have demonstrated that CCHA can effectively reduce triglyceride levels when administered at low doses. For instance, one study highlighted its efficacy in lipid tolerance tests (LTT) in mice, where it inhibited triglyceride excursion significantly .

Clinical Implications

The potential therapeutic applications of CCHA are being explored further, particularly its role in drug formulations aimed at treating metabolic disorders. Its interaction with DGAT1 (Diacylglycerol O-acyltransferase 1) suggests that it could be beneficial in managing lipid metabolism .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Carboxycyclohexaneacetic Acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, eye protection (goggles), and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

  • Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of dust or vapors .

  • First Aid Measures :

  • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

  • Eye Exposure : Flush with water for 10–15 minutes and seek medical attention .

  • Ingestion : Rinse mouth and consult a poison control center .

  • Storage : Keep in tightly sealed containers at room temperature, away from oxidizers and moisture .

    • Hazard Classification Summary :
Hazard TypeGHS ClassificationPrecautionary Measures
Oral ToxicityCategory 4 (H302)Avoid ingestion; use lab-grade PPE
Skin IrritationCategory 2 (H315)Glove compatibility testing required
Environmental ImpactAquatic Chronic 3 (H412)Prevent release into water systems

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :

  • NMR : Analyze cyclohexane ring protons (δ 1.2–2.1 ppm) and carboxylic acid protons (δ 10–12 ppm) .

  • Mass Spectrometry (MS) : Use ESI-Orbitrap systems (e.g., Q Exactive Plus) to confirm molecular ion [M-H]⁻ at m/z 171.1 .

  • Chromatographic Methods :

  • HPLC : Employ C18 columns with mobile phase (0.1% formic acid in acetonitrile/water) for purity assessment .

  • Reference Standards : Cross-validate with European Pharmacopoeia (EP) standards (Product No. Y0001281) .

    • Key Identifiers :
ParameterValueSource
CAS Number67950-95-2
ChemSpider ID62677
SynonymsGabapentin Impurity E, NSC 90823

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound as a precursor for 5-HT2A antagonists?

  • Methodological Answer :

  • Step 1 : Start with cyclohexane-1,1-diacetic acid (CAS 224-427-9) as a precursor. Use catalytic hydrogenation to reduce unsaturated bonds .
  • Step 2 : Introduce carboxyl groups via Kolbe-Schmitt reaction under high-pressure CO₂ (5–10 atm) at 120–150°C .
  • Step 3 : Purify via recrystallization in ethanol/water (3:1 ratio) to achieve >98% purity .
  • Challenges : Monitor for byproducts (e.g., 1-hydroxycyclohexaneacetic acid) using LC-MS .

Q. How should researchers resolve contradictions in environmental toxicity data for this compound?

  • Methodological Answer :

  • Data Gaps : Current studies lack ecotoxicity profiles (e.g., LC50 for aquatic organisms) .
  • Alternate Approaches :

Read-Across Analysis : Use data from structurally similar compounds (e.g., cyclohexanecarboxylic acid) with known toxicity (e.g., Daphnia magna LC50 = 120 mg/L) .

QSAR Modeling : Predict bioaccumulation potential using logP (experimental: 1.2) and persistence via EPI Suite™ .

  • Mitigation : Implement green chemistry protocols (e.g., enzymatic catalysis) to reduce waste .

Q. What advanced analytical methods validate this compound as a Gabapentin impurity?

  • Methodological Answer :

  • Impurity Profiling :
  • HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid) to detect limits of 0.1% .
  • Forced Degradation : Expose Gabapentin to heat (60°C) and humidity (75% RH) for 14 days; monitor impurity formation .
  • Quantification : Calibrate against EP reference standards (Y0001281) with ±2% accuracy .

Q. How can researchers assess the pharmacological relevance of this compound in serotonin receptor studies?

  • Methodological Answer :

  • In Vitro Assays :
  • 5-HT2A Binding : Radioligand displacement assays using [³H]Ketanserin; IC50 values <10 µM indicate antagonist activity .
  • Functional Selectivity : Test cAMP inhibition in HEK293 cells expressing 5-HT2A receptors .
  • Structural Insights : Perform molecular docking (AutoDock Vina) to compare binding modes with known antagonists (e.g., Risperidone) .

Properties

IUPAC Name

1-(carboxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXMMUAZRUWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218158
Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67950-95-2
Record name 1-Carboxycyclohexaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67950-95-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(carboxymethyl)cyclohexane-1-carboxylic acid
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Record name 1-CARBOXYCYCLOHEXANEACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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